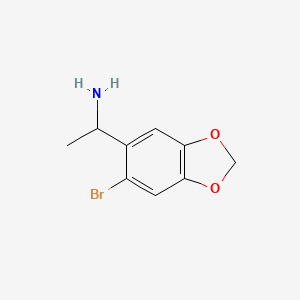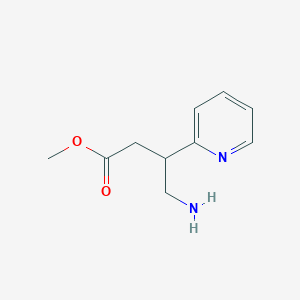
1-Mesitylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mesitylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Mesitylene+Acetyl chlorideAlCl3this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst.
Chemical Reactions Analysis
Types of Reactions: 1-Mesitylpropan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the mesityl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Mesitylpropanoic acid or mesitylpropan-2-ol.
Reduction: 1-Mesitylpropan-2-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1-Mesitylpropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Mesitylpropan-2-one depends on its specific application. In organic synthesis, it acts as an electrophile in Friedel-Crafts acylation reactions. The mesityl group stabilizes the intermediate carbocation, facilitating the reaction. In biological systems, its mechanism of action would depend on the specific target molecule it interacts with, which could involve enzyme inhibition or receptor binding.
Comparison with Similar Compounds
1-Phenylpropan-2-one: Similar structure but with a phenyl group instead of a mesityl group.
Acetophenone: A simpler ketone with a phenyl group attached to the carbonyl carbon.
Benzylacetone: Contains a benzyl group instead of a mesityl group.
Uniqueness: 1-Mesitylpropan-2-one is unique due to the presence of the mesityl group, which provides steric hindrance and electronic effects that influence its reactivity and stability. This makes it a valuable compound in synthetic chemistry for creating sterically hindered molecules.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)12(7-11(4)13)10(3)6-8/h5-6H,7H2,1-4H3 |
InChI Key |
MBIXGEBUUSDULP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)



![1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601755.png)




![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)



![6lambda6-Thiaspiro[3.4]octane-6,6,8-trione](/img/structure/B13601806.png)
